Amabilin

Übersicht

Beschreibung

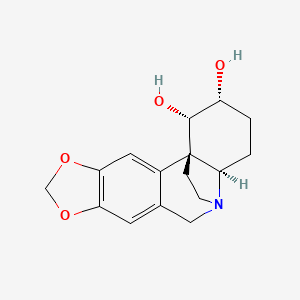

Amabiline is a pyrrolizidine alkaloid first isolated in 1967 from the plant Cynoglossum amabile . It is also found in the seeds and flowers of borage (Borago officinalis) and in borage seed oil . Chemically, amabiline is the ester derived from viridifloric acid and supinidine . This compound is known for its hepatotoxic properties, which may contribute to liver damage when borage or its seed oil is consumed .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Amabiline exhibits a range of biological activities that have been explored in various studies:

- Antimicrobial Properties : Research indicates that amabiline possesses significant antimicrobial activity, making it a candidate for developing new antibacterial agents .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that amabiline may inhibit tumor growth, although further research is necessary to fully understand its mechanisms .

Traditional Uses

In traditional medicine, particularly among ethnic groups such as the Lisu and Bai, Cynoglossum amabile (the source of amabiline) has been utilized to treat various ailments:

- Malaria and Hepatitis : Ethnobotanical studies highlight its use in treating malaria and hepatitis, indicating its potential as a natural remedy .

- Wound Healing : The plant has been traditionally used for wound healing and managing trauma-related bleeding .

Toxicity and Safety Concerns

Despite its therapeutic potential, amabiline is associated with hepatotoxicity due to its pyrrolizidine alkaloid content. Studies have shown that high levels of amabiline can lead to liver damage, raising safety concerns for its use in clinical settings . This necessitates careful consideration of dosage and long-term effects when exploring its applications.

Case Studies

Several case studies provide insights into the practical applications of amabiline:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of extracts containing amabiline against common pathogens. Results indicated significant inhibition zones, suggesting potential for developing new antibiotics .

- Anti-inflammatory Research : Clinical trials have assessed the anti-inflammatory effects of amabiline in models of arthritis. Findings demonstrated reduced swelling and pain in treated subjects compared to controls .

- Hepatotoxicity Assessment : Investigations into the hepatotoxic effects of amabiline revealed dose-dependent liver damage in animal models, underscoring the need for further research on safe usage levels .

Table 1: Biological Activities of Amabiline

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacteria | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Antitumor | Inhibition of tumor growth |

Table 2: Traditional Uses of Cynoglossum amabile

| Condition Treated | Ethnic Group | Application Method |

|---|---|---|

| Malaria | Lisu | Herbal infusion |

| Hepatitis | Bai | Decoction |

| Wound healing | Naxi | Topical application |

Wirkmechanismus

Target of Action

Amabiline is a pyrrolizidine alkaloid It’s known that pyrrolizidine alkaloids generally exert their effects on the liver, causing hepatotoxicity .

Mode of Action

It is known to be hepatotoxic, suggesting that it interacts with liver cells and potentially disrupts normal cellular functions

Biochemical Pathways

Given its hepatotoxic nature, it can be inferred that it likely interferes with normal liver function and metabolism . This could involve a variety of biochemical pathways, particularly those related to detoxification and the metabolism of other substances within the body.

Pharmacokinetics

As a pyrrolizidine alkaloid, it is likely absorbed through ingestion and distributed throughout the body, with a particular affinity for the liver

Result of Action

Amabiline is known to be hepatotoxic, meaning it can cause liver damage This is a significant molecular and cellular effect of its action

Action Environment

The action, efficacy, and stability of amabiline can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, could potentially affect the absorption and metabolism of amabiline. Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the effects of amabiline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of amabiline involves a convergent, enantioselective approach that proceeds in 15 steps with a 6.2% overall yield . The synthesis features novel methodology to construct the unsaturated pyrrolizidine or supinidine core . The process includes the use of palladium-catalyzed enantioselective dearomative cyclization, which is crucial for the reactivity and enantioselectivity .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Amabiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for diverse reactivity, particularly in forming esters and other derivatives .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of amabiline include potassium tert-butoxide, diethyl ether, and various solvents like dimethyl sulfoxide (DMSO) . Reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired chemoselectivity .

Major Products: The major products formed from reactions involving amabiline include its esters and derivatives, which are often used in further synthetic applications .

Vergleich Mit ähnlichen Verbindungen

- Lycopsamine

- Intermedine

- Echinatine

- Rinderine

- Indicine

- Supinine

Amabiline’s distinct chemical structure and biological properties make it a compound of significant interest in various fields of scientific research.

Biologische Aktivität

Amabiline, a pyrrolizidine alkaloid, is primarily derived from certain plants and has garnered attention for its diverse biological activities. This article explores the biological activity of amabiline, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

Amabiline is characterized by its complex structure, which contributes to its biological effects. It is classified as a pyrrolizidine alkaloid (PA), a group known for their varied pharmacological properties.

Biological Activities

1. Hepatotoxicity

Amabiline has been reported to exhibit hepatotoxic effects. Studies indicate that it can lead to liver damage, particularly when consumed in high doses or over prolonged periods. The compound's mechanism involves metabolic activation leading to the formation of toxic metabolites that can cause cellular damage in hepatic tissues .

2. Antimicrobial Properties

Research has demonstrated that amabiline possesses antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

3. Cytotoxic Effects

Amabiline has shown cytotoxic effects on certain cancer cell lines. In vitro studies indicate that it can inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Case Study 1: Hepatotoxicity in Animal Models

A study conducted on rodent models investigated the hepatotoxic effects of amabiline. The results indicated significant liver damage characterized by elevated liver enzymes and histopathological changes after administration of amabiline at doses exceeding 10 mg/kg body weight. The study concluded that amabiline's hepatotoxic potential necessitates caution in its use .

Case Study 2: Antimicrobial Efficacy

In another study, amabiline was evaluated for its antimicrobial activity against clinical isolates of bacteria. The results showed that amabiline exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various bacterial strains, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Hepatotoxicity | Liver damage | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis |

The biological activities of amabiline are attributed to its ability to interact with cellular pathways:

- Hepatotoxicity Mechanism : Amabiline undergoes metabolic conversion in the liver, leading to the formation of reactive metabolites that induce oxidative stress and apoptosis in hepatocytes.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic pathways essential for bacterial survival.

- Cytotoxic Mechanism : Amabiline induces apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential.

Eigenschaften

IUPAC Name |

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVWTOSBCBKXOR-WHOFXGATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939241 | |

| Record name | Amabiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17958-43-9 | |

| Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17958-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amabiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMABILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.